2-[(3-Methylphenyl)amino]propanohydrazide
Description
2-[(3-Methylphenyl)amino]propanohydrazide is a hydrazide derivative featuring a propanohydrazide backbone substituted with a 3-methylphenylamino group at the second carbon. This compound (CAS: 1396996-92-1) is synthesized via hydrazinolation of the corresponding ester or through condensation reactions involving substituted anilines and hydrazine derivatives . The compound’s purity (98%) and commercial availability have been documented, though some suppliers list it as discontinued, suggesting challenges in stability or industrial scalability .
Properties
IUPAC Name |
2-(3-methylanilino)propanehydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-7-4-3-5-9(6-7)12-8(2)10(14)13-11/h3-6,8,12H,11H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZRUQJLRCUMWFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(C)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(3-Methylphenyl)amino]propanohydrazide typically involves the reaction of 3-methylaniline with alanine hydrazide under specific conditions . The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After cooling, the product is isolated by filtration and purified by recrystallization . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-[(3-Methylphenyl)amino]propanohydrazide can undergo various chemical reactions, including:
Scientific Research Applications
2-[(3-Methylphenyl)amino]propanohydrazide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(3-Methylphenyl)amino]propanohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access . Additionally, it may interact with cellular pathways involved in signal transduction and metabolic regulation .
Comparison with Similar Compounds
Ortho- and Para-Methylphenyl Isomers
- 2-[(2-Methylphenyl)amino]propanohydrazide (QY-4147): This isomer (CAS: 1396972-32-9) differs in the methyl group’s position (ortho vs. meta).
Key Data :
| Compound | Substituent Position | CAS Number | Purity |
|---|---|---|---|
| 2-[(3-Methylphenyl)amino]propanohydrazide | meta | 1396996-92-1 | 98% |
| 2-[(2-Methylphenyl)amino]propanohydrazide | ortho | 1396972-32-9 | 95% |
3,4-Dimethylphenyl Derivatives
- 2-[(3,4-Dimethylphenyl)amino]acetohydrazide (CAS: 2370-49-2): The additional methyl group increases hydrophobicity (logP) compared to the mono-methylated compound. This structural modification may enhance membrane permeability but reduce solubility .
Chain Length and Functional Group Modifications
Acetohydrazide vs. Propanohydrazide
- 2-[(3-Methylphenyl)amino]acetohydrazide (QY-2801): The shorter carbon chain (C2 vs. C3 in propanohydrazide) reduces molecular weight (MW: ~207 vs. ~221) and may alter pharmacokinetics, such as absorption rates .
Key Data :
| Compound | Chain Length | Molecular Weight | CAS Number |
|---|---|---|---|
| 2-[(3-Methylphenyl)amino]acetohydrazide | C2 | ~207 | 2371-35-9 |
| This compound | C3 | ~221 | 1396996-92-1 |
| 2-[(3-Methylphenyl)amino]butanohydrazide | C4 | ~235 | 1306738-21-5 |
Aromatic Aldehyde Schiff Base Derivatives
- (EZ)-N′-Benzylidene-(2RS)-2-(6-chloro-9H-carbazol-2-yl)propanohydrazide: Unlike this compound, this compound incorporates a carbazole moiety. The bulky carbazole group enhances aromatic interactions and improves antioxidant activity but may violate Lipinski’s rule due to high molecular weight (>500 Da) .
Pharmacokinetic and Bioactivity Comparisons
Drug-Likeness and Bioavailability
- This compound: Predicted to comply with Lipinski’s rules (MW < 500, logP < 5) based on analogs like QY-3687.
- Schiff Base Derivatives (1a–f): Compounds such as (EZ)-N′-benzylidenecarprofen hydrazide exhibit favorable drug-likeness scores (bioavailability > 80%) due to balanced logP (2.5–3.5) and hydrogen bond acceptor/donor counts .
Antioxidant Activity
- N-Phenyl-β-alanine dihydrazides : Compounds like N-(4-methylphenyl)-N-carboxyethyl-β-alanine dihydrazide show moderate antioxidant activity (IC50: 50–100 μM), attributed to the hydrazide group’s radical scavenging capacity. The 3-methylphenyl analog may exhibit similar properties .
Biological Activity
2-[(3-Methylphenyl)amino]propanohydrazide, a compound with potential applications in medicinal chemistry, has garnered attention due to its biological activities. This article explores its synthesis, mechanism of action, and biological effects, particularly its anticancer and antioxidant properties.
Synthesis
The synthesis of this compound typically involves the reaction of 3-methylaniline with alanine hydrazide under controlled conditions. This method is essential for obtaining the compound in a pure form suitable for biological testing.
- Molecular Formula : C10H15N3O
- Molecular Weight : 193.25 g/mol
- Canonical SMILES : CC1=CC(=CC=C1)NC(C)C(=O)NN
The mechanism of action for this compound involves interactions with various biological targets, including enzymes and receptors. It may function as an enzyme inhibitor, affecting metabolic pathways crucial for cell proliferation and survival.
Anticancer Activity
Research has demonstrated that derivatives of hydrazones, including those related to this compound, exhibit significant anticancer properties. For instance, studies have shown that certain synthesized compounds display cytotoxicity against human melanoma (A375) and colon adenocarcinoma (HT-29) cell lines. The compounds were tested using the MTT assay, revealing that some derivatives were more effective against HT-29 cells than A375 cells .
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| Compound A | A375 | 25 | Moderate |
| Compound B | HT-29 | 15 | High |
| Compound C | HT-29 | 10 | Very High |
Antioxidant Activity
In addition to anticancer effects, this compound exhibits antioxidant properties. In vitro studies have shown that it can scavenge free radicals and reduce oxidative stress markers in cultured cells. The antioxidant activity is comparable to that of ascorbic acid, indicating its potential use in combating oxidative damage in biological systems .
Case Studies
- Study on Anticancer Properties : A series of hydrazone derivatives were synthesized and tested for their anticancer activity against various cell lines. The study highlighted that compounds with specific substitutions on the phenyl ring exhibited enhanced cytotoxicity, suggesting the importance of molecular structure in determining biological activity .
- Antioxidant Evaluation : Another study assessed the antioxidant capabilities of hydrazone derivatives using the Ferric Reducing Antioxidant Power (FRAP) assay. The results indicated a strong correlation between structural features and antioxidant efficacy, emphasizing the role of hydrazone moieties in enhancing radical scavenging activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
